molecular formula C9H6N2O2 B12958758 5-Methoxybenzo[d]isoxazole-3-carbonitrile

5-Methoxybenzo[d]isoxazole-3-carbonitrile

Cat. No.: B12958758
M. Wt: 174.16 g/mol
InChI Key: BHGNHBKPFZWCMG-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted benzaldehydes with hydroxylamine to form oximes, followed by cyclization using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-effectiveness, yield optimization, and environmental considerations. Catalysts such as copper (I) or ruthenium (II) may be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Scientific Research Applications

5-Methoxybenzo[d]isoxazole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

  • 5-Methoxybenzo[d]isoxazole-3-carboxylic acid
  • 3-Methyl-5-isoxazolecarbonitrile
  • 5-Methyl-3-isoxazolecarbonitrile

Comparison: 5-Methoxybenzo[d]isoxazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For example, the presence of a methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes .

Properties

IUPAC Name

5-methoxy-1,2-benzoxazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-12-6-2-3-9-7(4-6)8(5-10)11-13-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGNHBKPFZWCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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